O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
Description
O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core with dual ester groups (tert-butyl and methyl) at positions 1 and 3 and a hydroxymethyl (-CH₂OH) substituent at position 5. This structure combines steric bulk from the tert-butyl group, metabolic stability from the methyl ester, and hydrophilicity from the hydroxymethyl group. Such bicyclic frameworks are critical in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-7-13(9-16)5-14(6-13,8-15)10(17)19-4/h16H,5-9H2,1-4H3 |
InChI Key |
MCWKXJNKBZWDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)CO |
Origin of Product |
United States |
Biological Activity
O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H23NO5
- Molecular Weight : 285.34 g/mol
- CAS Number : 2909538-16-3
- IUPAC Name : 3-O-tert-butyl 1-O-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
- Purity : Typically around 95% .
Research indicates that this compound interacts with various biological targets, influencing multiple pathways:
- Binding Affinity : Studies have shown varying binding affinities to receptors involved in neurotransmission and metabolic processes.
- In Vitro Assays : These assays reveal the compound's potential as an inhibitor or modulator of specific enzymes and receptors, which could lead to therapeutic applications in areas such as neuropharmacology and metabolic disorders .
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other biologically active molecules, which may provide insights into its functional characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(Hydroxymethyl)-2-pyrrolidinone | C6H11NO2 | Contains a pyrrolidine ring; used in pharmaceuticals |
| 2-Azabicyclo[2.2.2]octane | C8H13N | A simpler bicyclic structure; studied for analgesic properties |
| 4-Hydroxyproline | C5H9NO3 | An amino acid derivative; important in collagen synthesis |
The unique bicyclic structure of this compound may confer distinct biological activities not observed in simpler analogs .
Neuropharmacological Studies
A study published in the Journal of Medicinal Chemistry explored the effects of similar bicyclic compounds on neurotransmitter systems. The findings suggested that modifications to the bicyclic structure can enhance receptor selectivity and potency, indicating that this compound might exhibit improved pharmacological properties when optimized .
Metabolic Pathway Inhibition
Another investigation focused on the compound's ability to inhibit specific metabolic pathways linked to obesity and diabetes. Preliminary results indicated that it may reduce glucose levels in vitro by acting on key metabolic enzymes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to five structurally related analogs (Table 1), focusing on substituents, bicyclo systems, and functional groups.
Table 1: Key Comparative Data
Key Research Findings
However, the formyl derivative may exhibit higher reactivity in nucleophilic reactions . The 5-fluoro analog () shows increased electronegativity, which could enhance binding affinity in target proteins but reduce metabolic stability compared to ester-protected compounds .
Bicyclo System Variations: The [3.1.1] bicyclo system in the target compound offers a balance between stability and conformational rigidity. The spiro[3.4] framework () alters spatial geometry, which may affect binding to biological targets but increases synthetic complexity .
Functional Group Effects: Ester groups (tert-butyl and methyl) in the target compound provide steric protection against enzymatic degradation, enhancing plasma half-life. In contrast, the carboxylic acid in ’s analog improves solubility but may limit blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate?
- Methodology :
-
Stepwise Functionalization : Start with bicyclic ketone precursors. Introduce tert-butyl and methyl ester groups via nucleophilic substitution under basic conditions (e.g., NaH in THF). Use hydroxymethylation at the 5-position via reductive amination or hydroxylation of pre-functionalized intermediates .
-
Key Reagents : Lithium aluminum hydride (LiAlH4) for selective reductions, tert-butyl dicarbonate for protection, and N-methylmorpholine-N-oxide (NMO) for oxidation .
-
Yield Optimization : Control reaction temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions .
- Data Table : Synthetic Approaches Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Esterification | NaH, THF, 0°C | 45–55 | ≥95% | |
| Hydroxymethylation | LiAlH4, THF, reflux | 31 | 97% | |
| Oxidation | NMO, acetone/H2O | 93 | 90% |
Q. How should researchers safely handle and store this compound?
- Safety Protocols :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
- Storage : Store at –20°C under inert gas (N2 or Ar) to prevent ester hydrolysis. Avoid exposure to moisture or strong acids/bases .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Q. What spectroscopic techniques are used for structural characterization?
- Methodology :
- NMR : Assign stereochemistry using <sup>1</sup>H and <sup>13</sup>C NMR. Key signals: tert-butyl (δ 1.2–1.4 ppm), methyl ester (δ 3.6–3.8 ppm), and hydroxymethyl (δ 3.4–4.0 ppm) .
- IR : Confirm ester carbonyl (ν ~1720 cm<sup>-1</sup>) and hydroxyl (ν ~3400 cm<sup>-1</sup>) groups .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]<sup>+</sup> (calc. for C15H23NO6: 314.16) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Experimental Design :
- DoE (Design of Experiments) : Vary solvent polarity (THF vs. DMF), catalyst loading (0.1–5 mol%), and reaction time (12–48 hrs). Monitor via TLC/GC-MS .
- Case Study : Replacing LiAlH4 with NaBH4/CeCl3 increased hydroxymethylation yield from 31% to 48% while reducing side-product formation .
Q. How to resolve contradictions in stereochemical assignments of bicyclic intermediates?
- Analytical Strategy :
-
X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by co-crystallizing with chiral auxiliaries (e.g., Mosher’s acid) .
-
Comparative Analysis : Cross-validate NMR data with structurally characterized analogs (e.g., tert-butyl 6-carbamoyl-5-(hydroxymethyl)-3-azabicyclo derivatives) .
- Data Table : Stereochemical Comparison of Azabicyclo Derivatives
| Compound | Configuration | Biological Activity | Reference |
|---|---|---|---|
| (1R,5R,6R)-isomer | CNS modulation | IC50 = 12 nM (D2 receptor) | |
| (1S,5S,6S)-isomer | Inactive | No binding at 1 µM |
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
-
Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB: 6CM4 for dopamine receptors). Focus on hydrogen bonding with hydroxymethyl and ester groups .
-
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Case Study : Docking scores correlated with in vitro activity (R<sup>2</sup> = 0.82) for tropane alkaloid analogs, validating predictive models .
Theoretical and Methodological Considerations
Q. How to design experiments linking this compound to neurotransmitter receptor modulation?
- Framework :
- Hypothesis : The bicyclic scaffold mimics tropane alkaloids, enabling competitive binding at monoamine transporters .
- Assays :
- In Vitro : Radioligand displacement (³H-WIN35428 for DAT).
- In Vivo : Microdialysis in rodent models to measure dopamine efflux .
- Controls : Compare with cocaine (non-selective inhibitor) and nomifensine (DAT-specific) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
